molecular formula C19H30N2OS B5160132 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide

3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide

Cat. No. B5160132
M. Wt: 334.5 g/mol
InChI Key: NXIDHFGQIKRMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide, commonly known as DAPT, is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides. DAPT has been widely used in scientific research to investigate the role of gamma-secretase in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

DAPT exerts its inhibitory effect on gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide into Aβ peptides. This leads to a reduction in the production of Aβ peptides and a decrease in their accumulation in the brain. DAPT has also been shown to inhibit the cleavage of other gamma-secretase substrates, such as Notch, which can affect cellular processes such as cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a range of biochemical and physiological effects, including a reduction in the production of Aβ peptides, a decrease in the accumulation of Aβ plaques in the brain, and an improvement in cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect other cellular processes, such as Notch signaling, which can have implications for cell differentiation and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAPT in scientific research is its high potency and specificity for gamma-secretase inhibition. DAPT has been shown to be a highly effective inhibitor of gamma-secretase, with minimal off-target effects. However, one limitation of using DAPT is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, the use of DAPT in animal models of Alzheimer's disease can be complicated by its poor solubility and bioavailability, which can affect its distribution and efficacy in the brain.

Future Directions

There are several future directions for research on DAPT and its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. One area of focus is the development of novel formulations and delivery methods for DAPT, which can improve its solubility and bioavailability in the brain. Additionally, further studies are needed to investigate the long-term effects of DAPT on cognitive function and disease progression in animal models of Alzheimer's disease. Finally, the development of more selective and potent gamma-secretase inhibitors, based on the structure of DAPT, could provide new therapeutic options for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

DAPT can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine-1-carbothioamide to yield the desired product. The synthesis of DAPT has been well-established in the literature, and several modifications to the original method have been reported to improve the yield and purity of the product.

Scientific Research Applications

DAPT has been extensively used in scientific research to investigate the role of gamma-secretase in the processing of 3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide and the production of Aβ peptides. Studies have shown that inhibition of gamma-secretase by DAPT can reduce the production of Aβ peptides and prevent their accumulation in the brain, which is a hallmark of Alzheimer's disease. DAPT has also been used to investigate the role of gamma-secretase in other cellular processes, such as Notch signaling, which is involved in the regulation of cell differentiation and proliferation.

properties

IUPAC Name

3,5-dimethyl-N-(piperidine-1-carbothioyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-17-8-14-9-18(2,11-17)13-19(10-14,12-17)15(22)20-16(23)21-6-4-3-5-7-21/h14H,3-13H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIDHFGQIKRMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-piperidinylcarbonothioyl)-1-adamantanecarboxamide

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